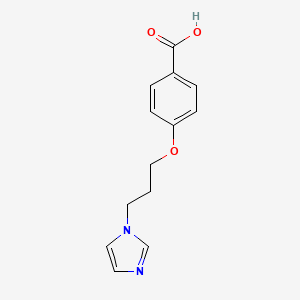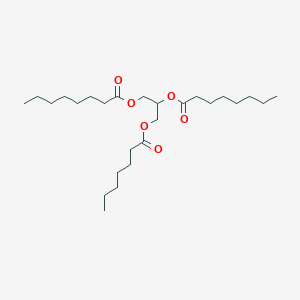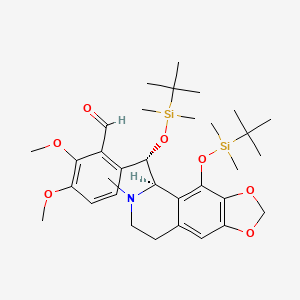
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde is a complex organic compound used as an intermediate in the synthesis of various pharmaceutical agents. It is particularly noted for its role in the synthesis of Desmethylnarcotine, an impurity of Narcotoline, which is an opiate alkaloid and a structural analogue of Noscapine, an antitussive agent.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde typically involves the protection of hydroxyl groups using tert-butyldimethylsilyl chloride (TBDMS-Cl). This process is catalyzed by imidazole in a solvent such as dimethylformamide (DMF). The reaction proceeds via the formation of N-tert-butyldimethylsilylimidazole, which is a highly reactive silylating agent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography is also common to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the silyl-protected hydroxyl groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or OsO4 in the presence of a co-oxidant.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: Nucleophiles such as organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Applications De Recherche Scientifique
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde is used extensively in scientific research, particularly in the fields of:
Chemistry: As a building block for the synthesis of complex organic molecules.
Biology: In the study of biochemical pathways involving opiate alkaloids.
Medicine: As an intermediate in the synthesis of pharmaceutical agents such as antitussive drugs.
Industry: In the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde involves its role as an intermediate in biochemical pathways. It interacts with various molecular targets, including enzymes involved in the synthesis of opiate alkaloids. The silyl-protected hydroxyl groups play a crucial role in stabilizing the compound and facilitating its reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(tert-Butyldimethylsilyl)oxy benzaldehyde: Another silyl-protected benzaldehyde used in organic synthesis.
tert-Butyldimethylsilyl ®-(+)-glycidyl ether: A silyl-protected ether used in various chemical reactions.
Uniqueness
O,O,-Di(tert-Butyldimethylsilyl) Narcotolinogendiol Benzaldehyde is unique due to its specific structure and role in the synthesis of Desmethylnarcotine. Its dual silyl-protected hydroxyl groups provide enhanced stability and reactivity compared to similar compounds.
Propriétés
Formule moléculaire |
C33H51NO7Si2 |
|---|---|
Poids moléculaire |
629.9 g/mol |
Nom IUPAC |
6-[(S)-[tert-butyl(dimethyl)silyl]oxy-[(5R)-4-[tert-butyl(dimethyl)silyl]oxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]methyl]-2,3-dimethoxybenzaldehyde |
InChI |
InChI=1S/C33H51NO7Si2/c1-32(2,3)42(10,11)40-29(22-14-15-24(36-8)28(37-9)23(22)19-35)27-26-21(16-17-34(27)7)18-25-30(39-20-38-25)31(26)41-43(12,13)33(4,5)6/h14-15,18-19,27,29H,16-17,20H2,1-13H3/t27-,29+/m1/s1 |
Clé InChI |
ONMNJGJKXIYLHD-PXJZQJOASA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC1=C2[C@@H](N(CCC2=CC3=C1OCO3)C)[C@H](C4=C(C(=C(C=C4)OC)OC)C=O)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CC(C)(C)[Si](C)(C)OC1=C2C(N(CCC2=CC3=C1OCO3)C)C(C4=C(C(=C(C=C4)OC)OC)C=O)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-[ethyl(methyl)amino]-1H-pyrazol-4-yl]-N-pyrimidin-2-yl-1,3-thiazol-2-amine](/img/structure/B13843093.png)
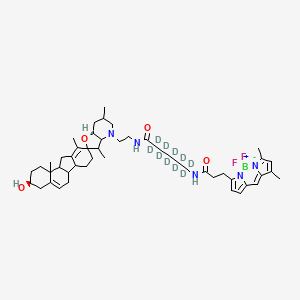

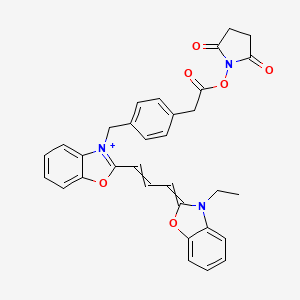
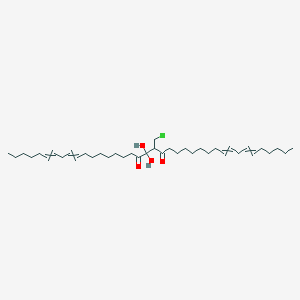
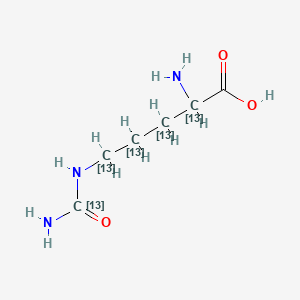
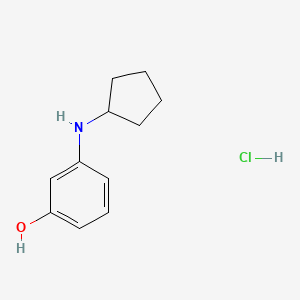
![(Z)-4-[3-[2-(dimethylamino)ethoxy]phenyl]-3,4-diphenylbut-3-en-2-ol](/img/structure/B13843136.png)
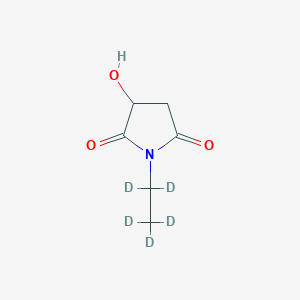
![8-Methoxy-8H-isothiazolo[5,4-b]indole](/img/structure/B13843148.png)
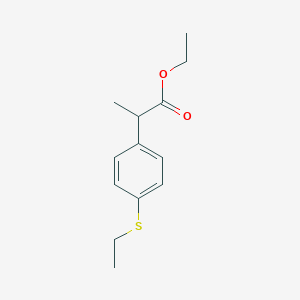
![tert-butyl N-[4-fluoro-2-[[4-[[[(E)-3-pyridin-3-ylprop-2-enoyl]amino]methyl]benzoyl]amino]phenyl]carbamate](/img/structure/B13843155.png)
